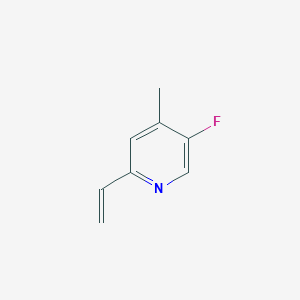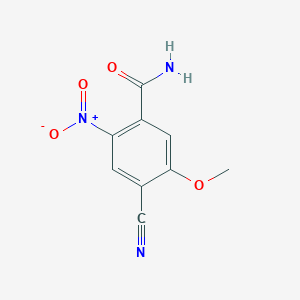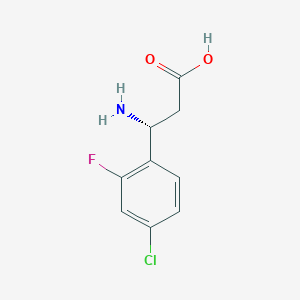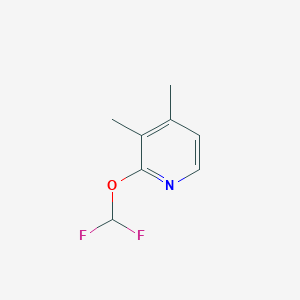
2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with hydroxy and methoxy groups, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and acetic acid derivatives. The reaction conditions may involve:
Condensation reactions: Using phenylhydrazine derivatives with acetic acid or its esters.
Cyclization: Formation of the pyrazole ring through cyclization reactions.
Functional group modifications: Introduction of hydroxy and methoxy groups through selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
- 2-Acetyl-5-hydroxy-3-methoxyphenyl hexopyranoside
Uniqueness
2-(5-Hydroxy-3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-[5-(3-methoxyphenyl)-2-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c1-15-13(18)10(7-11(16)17)12(14-15)8-4-3-5-9(6-8)19-2/h3-6,14H,7H2,1-2H3,(H,16,17) |
InChIキー |
WKOOIJRRBQYHRG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(N1)C2=CC(=CC=C2)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


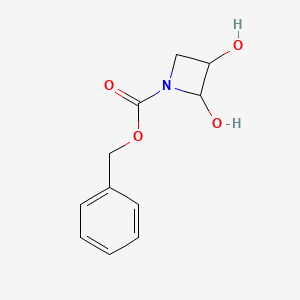
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
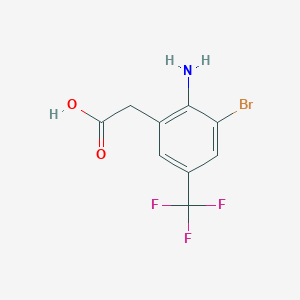
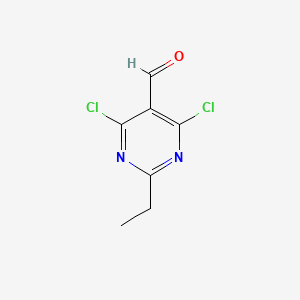
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
propanoic acid](/img/structure/B12952765.png)
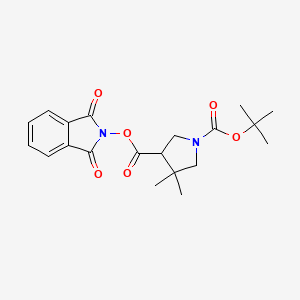
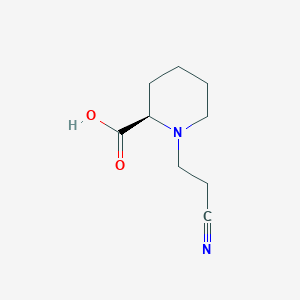
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
